2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of fluorine atoms in the structure often enhances the compound’s stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the cyclization of 4-fluorophenyl-substituted hydrazine with ethyl acetoacetate, followed by the reaction with 4-fluorobenzaldehyde under acidic conditions to form the desired pyrazolo[1,5-a]pyrimidine core.
Reaction Conditions:
Temperature: 80-120°C
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvents: Ethanol or methanol
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Continuous flow reactors: to maintain consistent reaction conditions.
Automated purification systems: such as high-performance liquid chromatography (HPLC) to ensure high purity.
Green chemistry principles: to minimize waste and use environmentally friendly solvents.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, typically targeting the ethyl group or the pyrazole ring.
Substitution: Halogenation, nitration, and sulfonation reactions can occur, especially at the phenyl rings, using reagents like bromine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Sodium borohydride in ethanol at 0-25°C.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: It serves as a fluorescent probe for studying cellular processes and interactions due to its strong fluorescence.
Industrial Applications: Used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-3,7-bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine
- 2-ethyl-3,7-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
- 2-ethyl-3,7-bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Uniqueness
Compared to its analogs, 2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine exhibits enhanced stability and biological activity due to the presence of fluorine atoms. Fluorine’s high electronegativity and small size allow for stronger interactions with biological targets and improved metabolic stability, making it a valuable compound in drug development and materials science.
Properties
IUPAC Name |
2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3/c1-2-17-19(14-5-9-16(22)10-6-14)20-23-12-11-18(25(20)24-17)13-3-7-15(21)8-4-13/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTALFLNVBOEDJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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